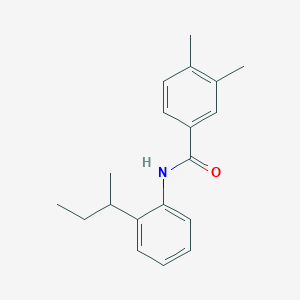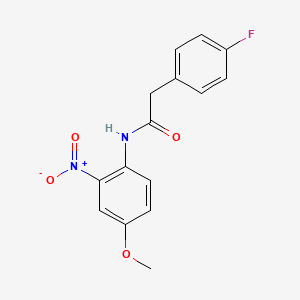
N-(1,2-di-4-morpholinylethylidene)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(1,2-di-4-morpholinylethylidene)-4-methylbenzenesulfonamide, also known as DMEQ-TAD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMEQ-TAD is a sulfonamide derivative that has been shown to exhibit anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(1,2-di-4-morpholinylethylidene)-4-methylbenzenesulfonamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in inflammation and cancer. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This results in the suppression of NF-κB target genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal studies. It has a half-life of approximately 8 hours and is rapidly metabolized in the liver. This compound has been shown to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,2-di-4-morpholinylethylidene)-4-methylbenzenesulfonamide is its selectivity for the NF-κB pathway, which makes it a potential therapeutic agent for diseases that involve NF-κB activation, such as cancer and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on N-(1,2-di-4-morpholinylethylidene)-4-methylbenzenesulfonamide include investigating its potential as a therapeutic agent for central nervous system disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more water-soluble derivatives of this compound could improve its pharmacokinetic properties and increase its potential for therapeutic use.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that exhibits anti-cancer and anti-inflammatory properties through the inhibition of the NF-κB pathway. Its low toxicity and ability to cross the blood-brain barrier make it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
N-(1,2-di-4-morpholinylethylidene)-4-methylbenzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anti-cancer effect by inducing apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory activity. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
(NE)-N-(1,2-dimorpholin-4-ylethylidene)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-15-2-4-16(5-3-15)25(21,22)18-17(20-8-12-24-13-9-20)14-19-6-10-23-11-7-19/h2-5H,6-14H2,1H3/b18-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHLJANRMXZTO-ISLYRVAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCOCC2)/N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3975206.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975214.png)
![N-(2-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975219.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3975224.png)
![2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3975230.png)

![[2-(2-amino-9H-purin-6-yl)phenyl]methanol](/img/structure/B3975234.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3975250.png)


![2-({[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3975303.png)
![N-[3-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B3975308.png)
![methyl 4-methyl-2-({[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3975312.png)